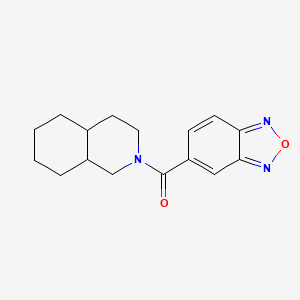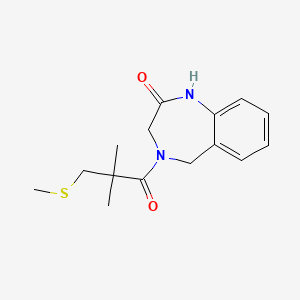![molecular formula C16H18N2O4 B7430111 3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7430111.png)
3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Applications De Recherche Scientifique
3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a neuroprotective agent and for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to regulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit various therapeutic effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, future studies could focus on improving the solubility of this compound to make it easier to administer in lab experiments. Finally, further studies could be conducted to explore its potential use in clinical settings.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for the development of new drugs and its use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-oxo-1,4-benzoxazin-4-yl)ethylamine with cyclopentanone in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. Other methods involve the use of different starting materials and reaction conditions to achieve the synthesis of this compound.
Propriétés
IUPAC Name |
3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-12-6-5-11(9-12)16(21)17-7-8-18-13-3-1-2-4-14(13)22-10-15(18)20/h1-4,11H,5-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPMENUQKQXBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(=O)NCCN2C(=O)COC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carbonyl]-5-methylpiperidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7430044.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone](/img/structure/B7430055.png)

![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide](/img/structure/B7430062.png)
![Ethyl 4-[2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B7430064.png)
![Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7430083.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl 1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylate](/img/structure/B7430088.png)
![methyl 2-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)amino]-2-(2-methylpyrazol-3-yl)acetate](/img/structure/B7430094.png)
![1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea](/img/structure/B7430098.png)
![methyl (3aS,7aS)-2-[[5-(oxan-4-yl)-1,3-thiazol-2-yl]carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B7430100.png)
![N'-(1,2,3,4,5,6,7,7a-octahydroindol-3a-ylmethyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]oxamide](/img/structure/B7430112.png)

![tert-butyl 3-[4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430125.png)
